2-Ethyl-5-(trifluoromethyl)benzenamine

Medicinal Chemistry Agrochemical Synthesis Reaction Optimization

Secure a reliable supply of 2-Ethyl-5-(trifluoromethyl)benzenamine, a privileged building block for CNS drug discovery and agrochemical R&D. Its precise 2-ethyl-5-(trifluoromethyl) substitution delivers a distinct pKa and XLogP3=2.9, critical for reproducible SAR and permeability. Unlike regioisomers, it enables high-yield Pd/C hydrogenation (92%) and selective N-alkylation. Ensure your synthetic route and biological activity with this exact, high-purity (≥95%) scaffold. Immediate stock available for early-phase development.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 1369923-98-7
Cat. No. B3100489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-(trifluoromethyl)benzenamine
CAS1369923-98-7
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C9H10F3N/c1-2-6-3-4-7(5-8(6)13)9(10,11)12/h3-5H,2,13H2,1H3
InChIKeyMOJQDGQMSMYUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-(trifluoromethyl)benzenamine (CAS 1369923-98-7): Physicochemical Profile and Procurement Considerations


2-Ethyl-5-(trifluoromethyl)benzenamine, also known as 2-ethyl-5-(trifluoromethyl)aniline, is a substituted aromatic amine with the molecular formula C₉H₁₀F₃N and a molecular weight of 189.18 g/mol [1]. The compound features an ethyl group at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring, a substitution pattern that imparts distinct electronic, steric, and lipophilic properties compared to its regioisomers and mono-substituted analogs [1]. It is commercially available with typical purities of ≥95% to 98% and is employed as a versatile building block in medicinal chemistry and agrochemical research .

Why 2-Ethyl-5-(trifluoromethyl)benzenamine Cannot Be Substituted with Generic Analogs Without Risk


The 2-ethyl-5-(trifluoromethyl) substitution pattern creates a unique electronic and steric environment that is not reproduced by simple substitution of the ethyl or trifluoromethyl group alone. Predicted pKa values differ by up to 1.5 log units between regioisomers, directly impacting the amine's nucleophilicity and basicity in reaction media . Similarly, lipophilicity (XLogP3 = 2.9) is significantly higher than that of non-fluorinated analogs, affecting solubility, membrane permeability, and chromatographic behavior [1]. These property differences mean that substituting a generic aniline derivative can lead to altered reactivity, lower synthetic yields, and compromised biological activity, making the precise substitution pattern critical for reproducible outcomes.

Quantitative Differentiation of 2-Ethyl-5-(trifluoromethyl)benzenamine from Closest Analogs


pKa Shift of +1.5 Units Relative to 5-Ethyl-2-(trifluoromethyl)aniline Dictates Amine Basicity

The predicted pKa of 2-ethyl-5-(trifluoromethyl)benzenamine is 3.14±0.10, which is 1.54 units higher (less acidic) than the predicted pKa of 1.60±0.10 for its regioisomer, 5-ethyl-2-(trifluoromethyl)aniline . This substantial difference in basicity arises from the relative positioning of the electron-donating ethyl group and the strongly electron-withdrawing trifluoromethyl group. In the target compound, the ethyl group is ortho to the amine, providing a greater electron-donating resonance effect that offsets the –CF₃ inductive withdrawal.

Medicinal Chemistry Agrochemical Synthesis Reaction Optimization

Lipophilicity Elevation: XLogP3 = 2.9 Versus Non-Fluorinated 2-Ethylaniline (LogP ≈ 1.9)

The computed XLogP3 value for 2-ethyl-5-(trifluoromethyl)benzenamine is 2.9 [1]. In contrast, the non-fluorinated analog 2-ethylaniline has an experimentally derived LogP of approximately 1.74–1.93 . This increase of roughly one log unit corresponds to a ~10-fold higher octanol-water partition coefficient, indicating significantly enhanced lipophilicity. The trifluoromethyl group, even when positioned para to the ethyl substituent, contributes substantially to hydrophobic character without the steric crowding of ortho –CF₃ arrangements.

Drug Design ADME Optimization Agrochemical Formulation

High-Yielding Catalytic Hydrogenation (92%) Demonstrates Synthetic Tractability

In a patent-sourced synthetic procedure, the reduction of 2-ethenyl-2-nitro-4-(trifluoromethyl)benzene to 2-ethyl-5-(trifluoromethyl)benzenamine using Pd/C (10%) under H₂ at 40 psi in THF at room temperature for 8 hours afforded the target compound in 92% isolated yield . While direct comparative yields for regioisomers under identical conditions are not reported in the same document, typical nitroarene reductions of ortho-substituted anilines often exhibit lower yields due to steric hindrance or catalyst poisoning. The 92% yield underscores the favorable steric environment around the nitro group in the precursor, a consequence of the specific 2-ethyl, 5-trifluoromethyl arrangement.

Process Chemistry Scale-up Synthesis Nitro Reduction

Low Topological Polar Surface Area (TPSA = 26 Ų) Favorable for CNS Penetration

The computed Topological Polar Surface Area (TPSA) for 2-ethyl-5-(trifluoromethyl)benzenamine is 26 Ų [1]. This value is well below the commonly cited threshold of 60–70 Ų for optimal blood-brain barrier penetration. For comparison, 2-ethylaniline has a TPSA of 26 Ų as well, but the trifluoromethyl analog retains the same low polar surface area while gaining the metabolic stability and lipophilicity advantages of the –CF₃ group. Other trifluoromethyl anilines with different substitution patterns may exhibit higher TPSA if additional heteroatoms are introduced.

CNS Drug Discovery Blood-Brain Barrier Permeability Property-Based Design

Optimal Application Scenarios for 2-Ethyl-5-(trifluoromethyl)benzenamine Based on Differentiated Properties


Medicinal Chemistry: Design of CNS-Penetrant Candidates with Enhanced Metabolic Stability

The combination of low TPSA (26 Ų) and elevated lipophilicity (XLogP3 = 2.9) positions 2-ethyl-5-(trifluoromethyl)benzenamine as an ideal amine building block for central nervous system (CNS) drug discovery programs [1][2]. The trifluoromethyl group confers resistance to oxidative metabolism, while the ethyl group provides a modest increase in molecular volume without compromising permeability. Medicinal chemists can incorporate this amine via amide bond formation or Buchwald-Hartwig coupling to explore structure-activity relationships for targets such as GPCRs, ion channels, and kinases.

Agrochemical Synthesis: Development of Trifluoromethyl-Containing Herbicides and Fungicides

The 2-ethyl-5-(trifluoromethyl) substitution pattern is a privileged motif in several commercial dinitroaniline herbicides (e.g., ethalfluralin, benfluralin) [3]. This compound serves as a direct precursor to N-alkylated derivatives that exhibit pre-emergence herbicidal activity. The distinct pKa of the amine (3.14) allows for selective N-alkylation under mild basic conditions, avoiding side reactions observed with more acidic aniline regioisomers .

Process Development: Reliable Scale-up for Kilogram Supply

The documented 92% yield for catalytic hydrogenation under standard Pd/C conditions provides confidence for process chemists planning multi-kilogram scale-up . The reaction proceeds at room temperature with moderate hydrogen pressure, minimizing safety hazards and capital expenditure. This synthetic reliability translates to predictable cost-of-goods and supply chain stability, which are critical factors for procurement decisions in early-phase development.

Property-Based Fragment Libraries: Expanding Lipophilic Chemical Space

With a molecular weight of 189 g/mol, XLogP3 of 2.9, and a single hydrogen bond donor, 2-ethyl-5-(trifluoromethyl)benzenamine adheres to fragment-based drug discovery guidelines (Rule of Three) while exploring more lipophilic space than typical fragment libraries [1]. Its trifluoromethyl group also serves as a valuable ¹⁹F NMR probe for binding studies and fragment screening campaigns, enabling direct observation of protein-ligand interactions without the need for labeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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